molecular formula C11H18Cl2N2 B15304170 3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No.: B15304170
M. Wt: 249.18 g/mol
InChI Key: HELBZGQDGCCSKM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H16N2. It is a derivative of pyridine and cyclopropylamine, and it is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where cyclopropylamine reacts with a pyridine derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds like bromoalkanes are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and cyclopropylamine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the biological system in which it is studied .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridin-3-ylpropan-1-amine: A similar compound used in organic synthesis and research.

    Cyclopropylamine derivatives: These compounds share structural similarities and are used in various chemical reactions.

Uniqueness

3-Cyclopropyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride is unique due to its combination of cyclopropyl and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

3-cyclopropyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-11(6-5-9-3-4-9)10-2-1-7-13-8-10;;/h1-2,7-9,11H,3-6,12H2;2*1H

InChI Key

HELBZGQDGCCSKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(C2=CN=CC=C2)N.Cl.Cl

Origin of Product

United States

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